N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core substituted with a 2-methoxybenzyl group at position 3 and an N-(3,4-dimethylphenyl)acetamide side chain. The pyrido[2,3-d]pyrimidine system is a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The 2-methoxybenzyl substituent introduces electron-donating properties, while the 3,4-dimethylphenyl group on the acetamide contributes steric bulk and lipophilicity.
Properties
CAS No. |
902923-85-7 |
|---|---|
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
444.491 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-16-10-11-19(13-17(16)2)27-22(30)15-28-23-20(8-6-12-26-23)24(31)29(25(28)32)14-18-7-4-5-9-21(18)33-3/h4-13H,14-15H2,1-3H3,(H,27,30) |
InChI Key |
CRVMSBIBACYPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 2-methoxybenzyl moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines have shown promise in inhibiting cancer cell growth. For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Antioxidant Properties : The presence of methoxy and dimethyl substitutions may enhance the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease and other neurological disorders .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound exhibited IC50 values ranging from 6.2 μM to over 40 μM against various cancer cell lines . This suggests a moderate to high level of activity that warrants further investigation.
- Neurotoxicity Assessments : Research on related compounds has indicated that modifications in the chemical structure can significantly influence neurotoxicity profiles. For example, dimethyl substitution has been linked to increased neurotoxic effects due to enhanced protein crosslinking .
Comparative Analysis of Biological Activities
A comparative analysis of various derivatives shows varying degrees of biological activity based on structural modifications:
| Compound Structure | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(3,4-Dimethylphenyl) Derivative | 6.2 | Anticancer (HCT-116) |
| Methoxy-substituted Analog | 27.3 | Anticancer (T47D) |
| Pyrido[2,3-d]pyrimidine Variant | 43.4 | AChE Inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Structural Differences :
- Core : Pyrido[3,2-d]pyrimidine (vs. pyrido[2,3-d]pyrimidine in the target).
- Substituents : 4-Methoxybenzyl (para-methoxy) vs. 2-methoxybenzyl (ortho-methoxy); 4-(trifluoromethyl)phenyl vs. 3,4-dimethylphenyl.
- Impact: The para-methoxy group on the benzyl moiety may enhance electronic delocalization compared to the ortho-substituted target compound. The trifluoromethyl group (electron-withdrawing) vs.
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
- Structural Differences: Core: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido[2,3-d]pyrimidine (nitrogen/oxygen). Substituents: Benzyl at position 3; thioether linkage to acetamide.
- Impact: The thieno core increases polarizability and lipophilicity (density: 1.35 g/cm³, pKa: ~12.77) compared to the target’s pyrido core . The thioether bond may confer resistance to hydrolysis relative to oxygen-based linkages.
Substituent Variations
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()
- Structural Differences :
- Backbone : Pyridine-acetamide hybrid vs. pyrido[2,3-d]pyrimidine.
- Substituents : 3,4-Dimethoxyphenethyl and pyridin-2-yl groups.
- Impact :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Differences :
- Core : Pyrazol-4-yl vs. pyrido[2,3-d]pyrimidine.
- Substituents : Dichlorophenyl (electron-withdrawing) vs. dimethylphenyl.
- Impact: Crystal Packing: Three conformers in the asymmetric unit with dihedral angles (54.8°–77.5°) indicate conformational flexibility, which may influence solubility and bioavailability .
Pharmacological Proxies
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Structural Differences :
- Core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
- Substituents : Fluorinated aromatic systems.
- Impact: Fluorine atoms improve metabolic stability and membrane permeability.
Comparative Data Table
Key Research Findings
- Substituent Position : Ortho-methoxy groups (target) vs. para-methoxy () significantly alter electronic and steric profiles, impacting receptor affinity .
- Heterocycle Core: Thieno () and pyrido (target) cores differ in hydrogen-bonding capacity and metabolic pathways due to sulfur vs. nitrogen/oxygen .
- Halogen Effects : Chlorine () and fluorine () substituents enhance stability but may increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
